![molecular formula C22H24O4 B238500 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate CAS No. 130746-82-6](/img/structure/B238500.png)
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate
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Overview
Description
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, also known as DDNP, is a compound that has been extensively studied for its potential applications in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and is relatively stable under normal laboratory conditions.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is not well understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to induce the formation of ROS in vitro, and it has been suggested that this may be the mechanism by which 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate exerts its biological effects.
Biochemical and Physiological Effects
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can induce the formation of ROS, activate the mitogen-activated protein kinase (MAPK) signaling pathway, and induce apoptosis in cancer cells. In vivo studies have shown that 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can reduce the growth of tumors in animal models and improve cognitive function in aged mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate in lab experiments is its stability and solubility in organic solvents. This makes it easy to prepare solutions of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate for use in a variety of experiments. However, one of the limitations of using 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is that it can be difficult to work with due to its sensitivity to light and air. Additionally, 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. One area of research is the development of new synthesis methods for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate that can improve the yield and purity of the compound. Another area of research is the development of new applications for 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate, such as its use as a fluorescent probe for imaging cellular structures. Finally, future research could focus on a better understanding of the mechanism of action of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate is a multi-step process that involves the reaction of 2,4-dinitrophenol with benzaldehyde to form 2,4-dinitrophenylhydrazone. This intermediate is then reacted with phenylacetylene to form 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has been used in a variety of scientific research applications, including as a probe for studying protein aggregation and as a fluorescent tag for imaging cellular structures. 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate has also been used as a model compound for studying the mechanism of action of nitroaromatic compounds, which are a class of compounds that have been implicated in a variety of environmental and health-related issues.
properties
CAS RN |
130746-82-6 |
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Product Name |
3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate |
Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1 |
InChI Key |
NSZBOSJMBQKKKB-ZCBOBATRSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Canonical SMILES |
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
synonyms |
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate CP 83101 CP-83101 |
Origin of Product |
United States |
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